3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3INO. It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to the pyridine ring.
Preparation Methods
The synthesis of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine involves several steps:
Starting Materials: The synthesis begins with 2-bromo-4-iodopyridine and trifluoroacetic acid.
Reaction with Trifluoroacetic Acid: 2-bromo-4-iodopyridine reacts with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine.
Substitution Reaction: Under basic conditions, 2-bromo-4-iodo-1-trifluoromethylpyridine reacts with sodium iodide to yield 4-iodo-2-(trifluoromethyl)pyridine.
Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include sodium iodide, trifluoroacetic acid, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
Properties
IUPAC Name |
3-iodo-2-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(11)4(2-3-12-6)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOTOWUKGBAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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